Methyl 2,6-dichloro-4-formylbenzoate
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Overview
Description
Methyl 2,6-dichloro-4-formylbenzoate is an organic compound with the molecular formula C9H6Cl2O3. It is a derivative of benzoic acid, featuring two chlorine atoms and a formyl group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-4-formylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the formation of acyl chloride from 2,6-dichloro-4-formylbenzoic acid using thionyl chloride (SOCl2), followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2,6-Dichloro-4-carboxybenzoic acid.
Reduction: 2,6-Dichloro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dichloro-4-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-4-formylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the chlorine atoms.
Methyl 2,6-dichloro-4-methylbenzoate: Similar structure but has a methyl group instead of a formyl group.
Methyl 2,6-dichloro-4-hydroxybenzoate: Similar structure but has a hydroxyl group instead of a formyl group
Uniqueness
Methyl 2,6-dichloro-4-formylbenzoate is unique due to the presence of both chlorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H6Cl2O3 |
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Molecular Weight |
233.04 g/mol |
IUPAC Name |
methyl 2,6-dichloro-4-formylbenzoate |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 |
InChI Key |
VZPOHDFTNVEFKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C=O)Cl |
Origin of Product |
United States |
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